Myrtecaine - 7712-50-7

Myrtecaine

Catalog Number: EVT-374035
CAS Number: 7712-50-7
Molecular Formula: C17H31NO
Molecular Weight: 265.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myrtecaine is a monoterpenoid.
Source and Classification

Myrtecaine is derived from a combination of bicyclo[3.1.1]hept-2-enyl and diethylethanamine through synthetic processes. It falls under the category of local anesthetics, which are compounds that provide temporary loss of sensation in a localized area when applied topically or injected. The compound's chemical identifiers include:

  • CAS Number: 7712-50-7
  • Molecular Formula: C17H31NO
  • Molecular Weight: 265.4 g/mol
  • IUPAC Name: 2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine
Synthesis Analysis

Methods and Technical Details

Myrtecaine is synthesized through a series of chemical reactions that involve the following steps:

  1. Formation of Bicyclo[3.1.1]hept-2-enyl Intermediate: This step involves cyclization reactions to create the bicyclic structure.
  2. Etherification: The bicyclic intermediate is then reacted with diethylethanamine under controlled conditions to produce Myrtecaine.

In industrial settings, the synthesis process is optimized for efficiency and yield, utilizing specialized reactors that allow precise control over temperature, pressure, and reaction time to ensure high purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Myrtecaine can be represented as follows:

  • InChI Key: BZRYYBWNOUALTQ-HOTGVXAUSA-N
  • Isomeric SMILES: CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C

The structure consists of a bicyclic framework with an ether linkage and a diethylamino group, contributing to its anesthetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Myrtecaine undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of being reduced to form amines and other derivatives.
  • Substitution Reactions: Particularly nucleophilic substitution can lead to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation Products: Oxides and hydroxyl derivatives.
  • Reduction Products: Amines and other reduced forms.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used.
Physical and Chemical Properties Analysis

Physical Properties

Myrtecaine is characterized by its molecular weight (265.4 g/mol) and specific structural features that define its functionality as a local anesthetic.

Chemical Properties

The compound's solubility, stability under various conditions, and reactivity with other chemicals are crucial for its formulation in topical products. Myrtecaine's properties facilitate its use in over-the-counter pain relief creams and gels .

Applications

Myrtecaine has several scientific uses:

  • Chemistry: Serves as a model compound for studying local anesthetics and their interactions.
  • Biology: Investigated for effects on nerve cells and pain pathways.
  • Medicine: Utilized in topical formulations aimed at providing pain relief and muscle relaxation.
  • Industry: Employed in formulating over-the-counter analgesic products due to its efficacy in alleviating localized pain .
Introduction to Myrtecaine

Historical Context of Local Anesthetic Development

The evolution of local anesthetics began with the isolation of cocaine from Erythroxylum coca leaves in 1860 by Albert Niemann. Its pioneering clinical application in ophthalmology by Carl Koller in 1884 marked the birth of local anesthesia as a medical discipline. However, cocaine's severe cardiotoxicity, addiction potential, and CNS excitation prompted urgent searches for safer synthetic alternatives [1] [3]. Between 1891–1930, chemists developed the first-generation synthetic replacements, including tropocaine (1891), eucaine (1896), and benzocaine (1900). These compounds retained cocaine’s core structural motif comprising lipophilic aromatic and hydrophilic amine domains linked via ester bonds but demonstrated reduced abuse liability. Procaine’s synthesis by Alfred Einhorn in 1905 represented a milestone as the first widely adopted injectable amino-ester anesthetic [1] [3].

The 1940s witnessed a pharmacological transition toward amino-amide agents like lidocaine (1943), which offered superior stability in solution, reduced allergenic potential, and predictable hepatic metabolism. Subsequent innovations focused on elongating drug action and enhancing safety margins, exemplified by bupivacaine (1957) and its enantiomerically purified successors ropivacaine (1996) and levobupivacaine. Myrtecaine emerged during this latter period as a structurally divergent agent optimized for surface anesthesia rather than nerve blockade. Its design incorporates a terpene-derived bicyclic system instead of the conventional benzoate or toluidine lipophilic domains, reflecting ongoing efforts to broaden anesthetic chemotypes beyond classical templates [1] [3] [8].

Table 1: Evolution of Major Local Anesthetic Agents

EraCompoundStructural ClassKey Advancement
Pre-1900CocaineNatural alkaloidFirst clinically used anesthetic; neurotoxicity identified
1891–1930BenzocaineAmino-esterTopical stability; low systemic absorption
1905ProcaineAmino-esterFirst injectable synthetic anesthetic
1943LidocaineAmino-amideReduced allergy risk; versatile applications
Mid-20th CMyrtecaineTerpene-derivativeSurface-specific penetration; muscle relaxation
1990sRopivacaineEnantiopure amideReduced cardiotoxicity; sensory-motor differentiation

Myrtecaine’s Classification Within Small-Molecule Therapeutics

Myrtecaine (C₁₇H₃₁NO; MW 265.44 g/mol) belongs to the tertiary amine subclass of synthetic local anesthetics but exhibits distinctive structural and physicochemical properties. Unlike conventional amino-ester (e.g., benzocaine) or amino-amide (e.g., lidocaine) agents, myrtecaine features a norpinene-derived bicyclic framework directly tethered to an ethoxyethyl-diethylamine chain. This architecture confers significant lipophilicity (logP ≈ 4.6), enhancing membrane permeability while retaining water-solubility sufficient for formulation as citrate or hydrochloride salts [2] [6] [7]. Its stereochemistry includes two defined chiral centers, producing a racemic mixture in commercial preparations rather than single-enantiomer formulations common in modern anesthetics like ropivacaine [7].

Functionally, myrtecaine aligns with voltage-gated sodium channel (Naᵥ) blockers. It reversibly binds to the inner pore of Naᵥ 1.7–1.9 subtypes prevalent in nociceptive neurons, stabilizing the inactivated state and raising depolarization thresholds. However, unlike bupivacaine or tetracaine, it demonstrates minimal activity against cardiac (Naᵥ1.5) or skeletal muscle (Naᵥ1.4) channels, reducing risks of systemic cardiotoxicity when applied topically. Regulatory agencies classify it as a surface anesthetic rather than a regional block agent, reflecting its primary use in dermal formulations. Its inclusion in drug-delivery systems like sucrose acetate isobutyrate (SAIB) matrices further emphasizes its formulation-dependent pharmacokinetics among sustained-release local anesthetics [5] [6] [8].

Table 2: Structural and Functional Comparison of Myrtecaine with Classical Anesthetics

ParameterMyrtecaineLidocaineBenzocaine
Chemical ClassTerpene-linked amineAmino-amideAmino-ester
Aromatic DomainBicyclo[3.1.1]heptene2,6-XylidinePara-aminobenzoate (PABA)
Ionization (pKa)~9.5 (tertiary amine)7.62.5 (non-ionizable)
LipophilicityHigh (LogP 4.6)Moderate (LogP 2.4)High (LogP 1.9)
Protein BindingNot documented70%>95%
Metabolic RouteHepatic (minimal data)Hepatic (CYP3A4)Plasma esterases
Naᵥ Subtype PreferencePeripheral neurons (Naᵥ1.7–1.9)Broad-spectrum blockSurface sensory neurons

Key Pharmacological Applications in Pain Management

Clinically, myrtecaine is exclusively utilized in topical formulations for acute musculoskeletal pain. Marketed products (e.g., Algesal® and Algésal Suractivé®) combine it with diethylamine salicylate (10%) or salicylic acid derivatives to achieve synergistic analgesia. The salicylate component inhibits cyclooxygenase (COX)-mediated prostaglandin synthesis, reducing inflammation, while myrtecaine provides peripheral sensory blockade and supplementary muscle relaxant effects [4] [7] [9]. This dual mechanism targets pain generators in conditions like:

  • Ligament sprains and muscle strains (e.g., sports injuries)
  • Tendinitis (shoulder, elbow, Achilles)
  • Osteoarthritis-related joint pain
  • Rheumatologic discomfort (e.g., bursitis, fibromyalgia)
  • Contusion-induced somatic pain

Myrtecaine enhances transdermal penetration of salicylates through stratum corneum fluidization, increasing local tissue concentrations at pain sites. Electrophysiological studies suggest it also modulates muscle spindle afferent activity, reducing reflexive muscle contractions that exacerbate injury-related discomfort. However, Cochrane analyses indicate limited high-quality evidence for salicylate rubefacients in chronic pain, with larger modern trials showing negligible benefits versus placebo [9]. Consequently, myrtecaine-salicylate combinations occupy a niche as adjunctive symptomatic therapies rather than first-line disease-modifying agents. Regulatory frameworks in Europe classify them as pharmacy-supervised OTC products, though legal ambiguities have occasionally prompted prescription requirements (e.g., German drug law revisions) [4] [7] [9].

Table 3: Pharmacological Actions of Myrtecaine in Pain Pathways

Target PathwayMechanismTherapeutic Outcome
Neuronal Sodium ChannelsVoltage-dependent pore block; inactivation stabilizationReduced nociceptor firing; sensory blockade
Muscle Spindle AfferentsModulation of stretch-sensitive ion channelsDecreased muscle hypertonia; relaxant effect
Dermal PermeabilityDisruption of lipid bilayer organizationEnhanced salicylate penetration; local anti-inflammatory action
Vascular ToneWeak calcium channel blockade (in vitro)Mild vasodilation; potential rubefacient activity

Compounds Mentioned:

  • Benzocaine
  • Bupivacaine
  • Cocaine
  • Corynoxeine
  • Diethylamine salicylate
  • Levobupivacaine
  • Lidocaine
  • Mepivacaine
  • Mitragynine
  • Myrtecaine
  • Prilocaine
  • Procaine
  • Ropivacaine
  • Salicylic acid
  • Tetracaine

Properties

CAS Number

7712-50-7

Product Name

Myrtecaine

IUPAC Name

2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

InChI

InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1

InChI Key

BZRYYBWNOUALTQ-HOTGVXAUSA-N

SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Synonyms

2-homomyrtenyloxy-1-(diethylamino)-ethane
myrtecaine
nopoxamine

Canonical SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Isomeric SMILES

CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.